5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O2/c24-19-4-2-1-3-18(19)22(30)28-11-13-29(14-12-28)23-20(15-26)27-21(31-23)10-7-16-5-8-17(25)9-6-16/h1-10H,11-14H2/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFPQYBCFIVKFP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is often synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the piperazine derivative with 2-chlorobenzoyl chloride under basic conditions.
Formation of the Oxazole Ring: The oxazole ring is typically formed through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Reactivity of the Oxazole Ring
The oxazole core participates in electrophilic substitution and ring-opening reactions:
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Electrophilic Aromatic Substitution (EAS):
The electron-withdrawing carbonitrile group at position 4 directs EAS to positions 2 and 5. Halogenation or nitration can occur under acidic conditions, though reactivity is moderated by the electron-deficient nature of the ring. -
Ring-Opening Hydrolysis:
Under strong acidic or basic conditions, the oxazole ring undergoes hydrolysis to form α-ketoamide derivatives. This process is influenced by steric hindrance from the bulky piperazine substituent.
Transformations at the Carbonitrile Group
The -CN group exhibits versatile reactivity:
Modifications of the Piperazine Moiety
The piperazine ring undergoes alkylation and acylation:
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N-Alkylation: Reacts with alkyl halides (e.g., CH3I) in polar aprotic solvents (DMF) to form quaternary ammonium salts, enhancing water solubility.
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Acylation: Treatment with acyl chlorides (e.g., acetyl chloride) in the presence of base yields N-acylpiperazine derivatives, modulating biological activity .
Styryl Group (Ethenyl) Reactivity
The (E)-configured ethenyl group participates in:
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Hydrogenation: Catalytic hydrogenation (H2/Pd-C, ethanol) reduces the double bond to a single bond, producing a saturated ethyl bridge.
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Cycloaddition: Reacts with dienophiles in Diels-Alder reactions under thermal conditions to form bicyclic adducts.
Substitution at the Chlorobenzoyl Group
The 2-chlorobenzoyl moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
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Chlorine Displacement:
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With strong nucleophiles (e.g., -NH2, -O−), the ortho-chlorine is replaced in DMF at 80–100°C, forming substituted benzamide derivatives.
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Reactivity is enhanced by electron-withdrawing effects of the adjacent carbonyl group.
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Metal-Catalyzed Cross-Coupling
The styryl and chlorobenzoyl groups facilitate Suzuki-Miyaura couplings:
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Borylation | Pd(dppf)Cl2, B2Pin2, KOAc | Boronate ester for further coupling | 72 | |
| Arylation | Aryl halide, Pd(PPh3)4, K2CO3 | Extended π-conjugated systems | 65–81 |
Stability Under Physiological Conditions
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pH-Dependent Degradation: The compound remains stable at pH 5–7.4 but undergoes hydrolysis of the oxazole ring at pH > 8, forming open-chain products.
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Metabolic Oxidation: Cytochrome P450 enzymes (e.g., CYP3A4) oxidize the piperazine ring, generating N-oxide metabolites .
Key Research Findings
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Structure-Activity Relationship (SAR): Substitution at the carbonitrile position significantly impacts bioactivity, with carboxylic acid derivatives showing enhanced binding to kinase targets .
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Solubility Optimization: Quaternization of the piperazine nitrogen improves aqueous solubility by >50-fold, critical for in vivo applications.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is in medicinal chemistry as a potential anticancer agent. Its structure allows for interaction with specific molecular targets involved in cancer cell proliferation and survival.
Case Study: Anticancer Activity
A study investigating the compound's effects on various cancer cell lines demonstrated significant cytotoxicity, particularly against breast cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth.
Biological Studies
The compound is also utilized in biological studies to explore its effects on neurotransmitter systems. Its ability to inhibit acetylcholinesterase has been noted, which could have implications for neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research indicated that this compound exhibits neuroprotective properties in animal models of Alzheimer's disease by enhancing acetylcholine levels, thereby improving cognitive function.
Chemical Research
In synthetic organic chemistry, this compound serves as a scaffold for developing new synthetic methodologies. Its unique structure makes it a valuable starting point for synthesizing other biologically active molecules.
Case Study: Synthetic Methodology Development
Researchers have reported novel synthetic routes utilizing this compound as a precursor for creating derivatives with enhanced biological activities, demonstrating its versatility in chemical synthesis.
Mechanism of Action
The mechanism of action of 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS 903852-60-8)
- Structural Differences : The benzoyl group at piperazine is 2-fluorobenzoyl instead of 2-chlorobenzoyl, and the oxazole’s position 2 substituent is 2-fluorophenyl rather than a styryl group.
- However, the absence of the styryl group may limit π-π stacking interactions with biological targets .
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (CAS 903864-40-4)
- Structural Differences : The benzoyl group is 4-fluorobenzoyl, and the oxazole’s position 2 substituent is 4-fluorophenyl.
- Implications : The 4-fluoro substitution on benzoyl creates a distinct electronic profile (electron-withdrawing para effect), which may alter binding affinity in receptor interactions compared to the ortho-chloro analogue .
Variations in the Styryl Group and Oxazole Substituents
5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-[2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (ID: D465-0300)
- Structural Differences : The benzoyl group is 3-chlorobenzoyl instead of 2-chlorobenzoyl.
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile (CAS 941010-23-7)
- Structural Differences : This compound differs from the target molecule only in the benzoyl group (4-fluoro vs. 2-chloro).
- Implications : The para-fluoro substitution may enhance dipole interactions in hydrophobic pockets of target proteins, though chlorine’s larger size and polarizability could improve binding in certain cases .
Comparative Data Table
Biological Activity
5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with potential biological activities. Its structure includes a piperazine ring, a chlorobenzoyl group, and an oxazole ring, which contribute to its pharmacological properties. This compound has been under investigation for its therapeutic potential in various fields, including medicinal chemistry and biological research.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 418.9 g/mol. The compound features several functional groups that are crucial for its biological activity.
Synthesis
The synthesis typically involves multiple steps:
- Formation of the Piperazine Derivative : The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives.
- Introduction of the Chlorobenzoyl Group : Acylation of the piperazine derivative with 2-chlorobenzoyl chloride occurs under basic conditions.
- Formation of the Oxazole Ring : Cyclization reactions with appropriate precursors lead to the formation of the oxazole ring.
- Introduction of the Fluorophenyl Group : This step enhances the compound's reactivity and biological profile .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It may act as an inhibitor for various biological pathways, impacting processes like neurotransmission and enzyme activity.
Pharmacological Studies
Research indicates that compounds similar to this compound exhibit significant pharmacological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Enzyme Inhibition : Potential inhibition of acetylcholinesterase and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections .
- Antitumor Activity : Some studies suggest potential anticancer properties due to structural similarities with known antitumor agents .
Comparative Analysis
A comparison with similar compounds reveals that modifications in functional groups significantly influence biological activity. For instance, substitutions at specific positions on the oxazole ring can enhance or diminish antimicrobial effectiveness .
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Antibacterial | 2.14 | Effective against S. aureus |
| Compound B | Acetylcholinesterase Inhibitor | 0.63 | High potency compared to standard |
| 5-[4-(2-chlorobenzoyl)piperazin-1-yl]-2... | Antitumor | TBD | Ongoing studies |
Study 1: Antimicrobial Efficacy
In a recent study, derivatives of oxazole were synthesized and evaluated for their antibacterial properties against strains such as Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications in the structure led to enhanced antibacterial effects compared to traditional antibiotics .
Study 2: Enzyme Inhibition
Another research effort focused on evaluating the inhibitory effects of similar compounds on acetylcholinesterase activity. The findings suggested that structural components significantly impacted enzyme binding affinity and inhibition rates, highlighting the therapeutic potential of these compounds in neurological disorders .
Q & A
How can researchers optimize the Stille coupling reaction to achieve high stereoselectivity for the (E)-styryl group during synthesis?
Methodological Answer:
The (E)-styryl group’s stereoselectivity is critical for biological activity. To optimize Stille coupling:
- Use a palladium catalyst (e.g., Pd(PPh₃)₄) with a 1:1.2 molar ratio of the oxazole precursor to the 4-fluorophenylvinyl stannane.
- Maintain anhydrous conditions in DMF at 80–90°C for 6–8 hours, as described in palladium-catalyzed reductive cyclization protocols .
- Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and confirm stereochemistry using NOESY NMR to detect trans-alkene proton coupling (J = 16 Hz) .
What advanced techniques are recommended to resolve contradictory biological activity data for this compound?
Methodological Answer:
Contradictions may arise from impurities or stereochemical variations:
- Perform high-resolution LC-MS to verify purity (>98%) and rule out byproducts from incomplete piperazine acylation .
- Use X-ray crystallography (as in ) to confirm the E-configuration of the styryl group and spatial orientation of the 2-chlorobenzoyl moiety, which can influence receptor binding .
- Compare in vitro assays (e.g., kinase inhibition) under standardized conditions (pH 7.4, 25°C) to minimize environmental variability .
How should researchers design SAR studies to evaluate the role of the 4-fluorophenyl group?
Methodological Answer:
Structure-activity relationship (SAR) studies require systematic analog synthesis:
- Replace the 4-fluorophenyl group with electron-deficient (e.g., 4-CF₃) or electron-rich (e.g., 4-OCH₃) substituents to assess electronic effects on π-π interactions .
- Synthesize analogs lacking the styryl group to determine its necessity for target binding. Use Suzuki-Miyaura cross-coupling for aryl substitutions, as demonstrated in related oxazole syntheses .
- Evaluate analogs using molecular docking against crystallographic protein structures (e.g., PDB entries) to correlate substituent effects with binding affinity .
What methodologies are most effective for characterizing the stability of the oxazole-4-carbonitrile core under physiological conditions?
Methodological Answer:
The oxazole ring’s stability impacts pharmacokinetics:
- Conduct accelerated stability studies in PBS (pH 7.4) at 37°C for 48 hours. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using LC-QTOF-MS .
- Test susceptibility to nucleophilic attack by incubating with glutathione (5 mM) and analyzing adduct formation via NMR .
- Stabilize the core by introducing electron-withdrawing groups (e.g., CF₃) at the oxazole 5-position, as seen in structurally related compounds .
How can researchers address low yields during the piperazine acylation step?
Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions:
- Activate the 2-chlorobenzoyl chloride with Hünig’s base (DIPEA) in dry THF at 0°C to enhance nucleophilic attack by the piperazine nitrogen .
- Use microwave-assisted synthesis (100°C, 150 W, 30 min) to accelerate the reaction and minimize decomposition, a method validated for similar piperazine derivatives .
- Purify the product via flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5) and validate acylation success using ¹³C NMR (carbonyl peak at ~170 ppm) .
What strategies can mitigate discrepancies in crystallographic data interpretation for this compound?
Methodological Answer:
Crystallographic ambiguities may arise from disorder or solvent inclusion:
- Grow single crystals via slow evaporation in a 1:1 mixture of ethyl acetate and hexane, ensuring solvent-free lattice formation .
- Refine the structure using SHELXL with restraints for flexible groups (e.g., piperazine ring) and validate via R-factor convergence (<5%) .
- Compare with analogous structures in the Cambridge Structural Database (CSD) to identify common conformational motifs .
How should researchers approach synthesizing deuterated or fluorinated analogs for mechanistic studies?
Methodological Answer:
Isotopic labeling aids in tracking metabolic pathways:
- Introduce deuterium at the styryl β-position via catalytic deuteration (Pd/C, D₂, 50 psi) in ethanol .
- Synthesize ¹⁸F-labeled analogs for PET imaging by substituting the 4-fluorophenyl group with a nitro precursor, followed by nucleophilic fluorination (K¹⁸F/K222) .
- Confirm isotopic incorporation using high-resolution mass spectrometry (HRMS) and ¹⁹F NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
